3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the tosyl group (p-toluenesulfonyl) enhances the compound’s reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting materials are 3,3-dimethyl-1-phenylpropan-1-one and p-toluenesulfonamide. The reaction is carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as the catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Reduction reactions can convert the tosyl group to a simpler functional group, such as a hydrogen atom.
Substitution: The tosyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: De-tosylated tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tosyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the tosyl and dimethyl groups.
N-Tosyl-1,2,3,4-tetrahydroisoquinoline: Similar to 3,3-Dimethyl-2-tosyl-1,2,3,4-tetrahydroisoquinoline but without the dimethyl substitution.
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the tosyl group but retains the dimethyl substitution.
Uniqueness
This compound is unique due to the presence of both the tosyl and dimethyl groups. The tosyl group enhances its reactivity and potential biological activity, while the dimethyl groups provide steric hindrance, which can influence its chemical behavior and interactions with molecular targets.
Properties
IUPAC Name |
3,3-dimethyl-2-(4-methylphenyl)sulfonyl-1,4-dihydroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-8-10-17(11-9-14)22(20,21)19-13-16-7-5-4-6-15(16)12-18(19,2)3/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYIZSVUFRFZGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445875 |
Source
|
Record name | AGN-PC-0NBNWV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200631-40-9 |
Source
|
Record name | AGN-PC-0NBNWV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.